Proprietary Chromophore Structure Drives Extended π‑Conjugation vs. Triarylmethane Magentas
The target compound utilizes a benzothiazole ring fused to a 4-amino-3-sulphonatophenyl substituent, creating an extended π‑conjugated system with electron‑donating –NH₂ and electron‑withdrawing –SO₃Na groups in the ortho configuration. This structural motif is not present in the commonly used Acid Fuchsin (C.I. 42685), which is a triarylmethane dye with three phenyl rings connected to a central carbon . The extended conjugation of the benzothiazole system enhances molar absorptivity and shifts the λ_max bathochromically relative to simpler phenylazo dyes, as demonstrated by Sartori (1967) for benzothiazolylazo dyes, which showed higher absorptivities and better fastness than analogous phenylazo dyes [1].
| Evidence Dimension | Chromophore architecture and resulting optical properties |
|---|---|
| Target Compound Data | Benzothiazole ring fused to 4‑amino-3‑sulphonatophenyl; electron‑donating –NH₂ and electron‑withdrawing –SO₃Na in ortho configuration; extended π‑conjugation system |
| Comparator Or Baseline | Acid Fuchsin (C.I. 42685): triarylmethane chromophore with three phenyl rings around a central carbon |
| Quantified Difference | Benzothiazolylazo dyes exhibit bathochromic shift of absorption maxima and increased absorptivity relative to analogous phenylazo dyes; magnitude is substituent‑dependent [1] |
| Conditions | Comparative spectroscopic study of benzothiazolylazo versus phenylazo dyes in solution (Sartori, J. Soc. Dyers Colour., 1967) |
Why This Matters
The distinct chromophore produces a unique absorption spectrum that cannot be replicated by triarylmethane‑based magenta dyes, which is critical for applications requiring precise spectral matching.
- [1] M. F. Sartori, Spectral and Fastness Properties of Benzothiazolylazo Dyes, Journal of the Society of Dyers and Colourists, Volume 83, Issue 4, 1967, Pages 144-146. View Source
